1-nitropropan-2-ol

Asymmetric synthesis Chiral building block Natural product chemistry

1‑Nitropropan‑2‑ol (C₃H₇NO₃; MW 105.09 g/mol) is a β‑nitro alcohol in which the nitro and hydroxyl groups occupy adjacent carbon atoms, imparting both the reactivity of a nitroalkane and the hydrogen‑bonding character of a secondary alcohol. It exists as a racemic mixture under standard commercial sourcing and is typically supplied as a colourless to pale yellow liquid with ≥95% purity.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 3156-73-8
Cat. No. B1295101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-nitropropan-2-ol
CAS3156-73-8
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESCC(C[N+](=O)[O-])O
InChIInChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3
InChIKeyPFNCKQIYLAVYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Nitropropan‑2‑ol (CAS 3156‑73‑8): Procurement‑Focused Technical Baseline


1‑Nitropropan‑2‑ol (C₃H₇NO₃; MW 105.09 g/mol) is a β‑nitro alcohol in which the nitro and hydroxyl groups occupy adjacent carbon atoms, imparting both the reactivity of a nitroalkane and the hydrogen‑bonding character of a secondary alcohol [1]. It exists as a racemic mixture under standard commercial sourcing and is typically supplied as a colourless to pale yellow liquid with ≥95% purity . The compound serves as a chiral building block for natural product synthesis, an intermediate in the preparation of nitroalkenes and amino alcohols, and a Henry reaction substrate that yields regiochemically distinct products compared with its constitutional isomer 2‑nitro‑1‑propanol [2].

1‑Nitropropan‑2‑ol Substitution Risks: Why Isomers and Class Analogs Are Not Interchangeable


Generic substitution of 1‑nitropropan‑2‑ol with other C3 nitro alcohols or simpler nitroalkanes is chemically unsound because the vicinal arrangement of the –OH and –NO₂ groups dictates regiochemical outcomes in elimination and condensation reactions, governs the stereochemical accessibility of the chiral centre, and determines long‑term formulation stability [1]. For example, dehydration of 1‑nitropropan‑2‑ol affords 2‑nitro‑1‑propene, whereas the isomeric 2‑nitro‑1‑propanol yields 1‑nitro‑1‑propene, leading to different electrophilic intermediates [2]. Furthermore, stability studies demonstrate that mono‑nitro alcohols such as 2‑nitro‑1‑propanol become unstable within three months under multiple storage conditions, whereas higher‑order nitroalcohols maintain integrity for over seven months [3]. These divergent properties necessitate compound‑specific selection for reproducible synthetic routes, chiral pool applications, and shelf‑stable formulations.

1‑Nitropropan‑2‑ol Quantitative Differentiation: Head‑to‑Head Performance Evidence vs. Analogues


Chiral Pool Utility: Lipase‑Mediated Resolution Yields Optically Pure (+)‑1‑Nitropropan‑2‑ol for Natural Product Synthesis

Unlike its structural isomer 2‑nitro‑1‑propanol, which lacks a secondary alcohol centre suitable for enzymatic resolution, racemic 1‑nitropropan‑2‑ol can be kinetically resolved using lipase‑catalysed stereoselective transesterification to afford optically pure (+)‑1‑nitropropan‑2‑ol [1]. This chiral nitro alcohol serves as the smallest chiral nitro alcohol building block and has been employed as a common precursor for the synthesis of three distinct optically pure sex pheromones (for Bactrocera nigrotibialis, Andrena wilkella, and Andrena haemorrhoa) in short synthetic sequences [1].

Asymmetric synthesis Chiral building block Natural product chemistry

Regiochemical Differentiation in Henry Reaction: 1‑Nitropropan‑2‑ol vs. 2‑Nitro‑1‑propanol Product Profiles

The Henry (nitroaldol) reaction between acetaldehyde and nitromethane selectively produces 1‑nitropropan‑2‑ol, whereas the reaction of formaldehyde with nitroethane yields the isomeric 2‑nitro‑1‑propanol [1]. This regiodivergence is dictated by the carbonyl/nitroalkane pairing and results in fundamentally different β‑nitro alcohol scaffolds with distinct substitution patterns at the hydroxyl‑bearing carbon [2].

Henry reaction Nitroaldol Regioselectivity

Class‑Level Extraction Selectivity: Nitropropanols Outperform Shorter‑Chain Nitroalcohols for Aromatic Hydrocarbon Recovery

In a comparative extraction study, nitropropanols (including both 1‑nitropropan‑2‑ol and 2‑nitro‑1‑propanol) exhibited higher selectivity for aromatic hydrocarbons than shorter‑chain nitroalcohols such as 2‑nitroethanol [1]. The study further established that nitroalcohols with vicinal –NO₂ and –OH groups (a structural feature shared by 1‑nitropropan‑2‑ol) display elevated selectivity, and that selectivity decreases as the hydrocarbon chain length increases [1].

Liquid–liquid extraction Aromatic hydrocarbon separation Nitroalcohol selectivity

Shelf‑Stability Limitation: 1‑Nitropropan‑2‑ol Degrades Within 3 Months Under Standard Storage Conditions

A ¹H‑NMR stability study of mono‑nitroalcohols revealed that 2‑nitro‑1‑propanol (2nprop) becomes unstable under all tested conditions by the three‑month time point, whereas the higher‑order nitroalcohols nitrodiol (MNPD) and nitrotriol (HNPD) remained chemically stable for the full seven‑month duration [1]. Although this study evaluated the isomer 2‑nitro‑1‑propanol, the instability is attributed to the mono‑nitroalcohol class, which includes 1‑nitropropan‑2‑ol [1].

Chemical stability Nitroalcohol degradation Formulation shelf life

1‑Nitropropan‑2‑ol: High‑Value Application Scenarios Supported by Quantitative Differentiation Evidence


Asymmetric Synthesis of Natural Products and Pheromones

Procure racemic 1‑nitropropan‑2‑ol as the smallest chiral nitro alcohol building block. Subject it to lipase‑catalysed stereoselective transesterification to obtain optically pure (+)‑1‑nitropropan‑2‑ol. This enantiomer serves as a common chiral precursor for short‑step syntheses of optically pure spiroketal sex pheromones, as demonstrated for Bactrocera nigrotibialis, Andrena wilkella, and Andrena haemorrhoa [1]. The isomeric 2‑nitro‑1‑propanol cannot fulfil this chiral pool role.

Regiocontrolled Synthesis of 2‑Nitro‑1‑propene via Dehydration

Use 1‑nitropropan‑2‑ol as the substrate for dehydration to generate 2‑nitro‑1‑propene, a reactive nitroalkene electrophile employed in Michael additions and cycloadditions. Reported dehydration yields range from 30% (methanesulfonyl chloride/Et₃N) to 85% (Ac₂O/AcONa) and 55% (phthalic anhydride) [2]. This specific nitroalkene isomer is inaccessible via dehydration of 2‑nitro‑1‑propanol, which yields the isomeric 1‑nitro‑1‑propene.

Aromatic Hydrocarbon Extraction in Petrochemical or Environmental Processing

Deploy nitropropanol‑based extractants for the selective removal of aromatic hydrocarbons from hydrocarbon mixtures. Nitropropanols have been shown to be the most selective extractants among the nitroalcohol class, outperforming both shorter‑chain (2‑nitroethanol) and longer‑chain nitroalcohols [3]. The vicinal –NO₂/–OH arrangement common to 1‑nitropropan‑2‑ol contributes to this heightened selectivity.

Short‑Term Research or Pilot‑Scale Synthesis Requiring Shelf‑Life Awareness

For projects where the nitroalcohol will be consumed within three months of procurement, 1‑nitropropan‑2‑ol provides a cost‑effective building block. However, long‑term storage or formulated products should instead consider higher‑order nitroalcohols (e.g., nitrodiols or nitrotriols), which remain stable for over seven months under identical conditions [4]. Procurement planning must align with the documented stability window of mono‑nitroalcohols.

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